Cas no 942070-02-2 (4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester)

4-Bromo-5-chlorothiophene-2-boronic acid pinacol ester is a high-purity boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. The bromo and chloro substituents enhance its reactivity, enabling selective functionalization in complex synthetic pathways. The pinacol ester group improves stability, facilitating handling and storage under ambient conditions. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing thiophene-based scaffolds. Its well-defined structure ensures consistent performance in palladium-catalyzed transformations, offering precise control over reaction outcomes. Suitable for use in both academic and industrial settings, it provides a reliable building block for synthesizing advanced heterocyclic compounds.
4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester structure
942070-02-2 structure
Product name:4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester
CAS No:942070-02-2
MF:C10H13BBrClO2S
MW:323.442020177841
MDL:MFCD12405463
CID:1024911
PubChem ID:53429085

4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AKOS015999365
    • SCHEMBL14198882
    • 942070-02-2
    • A859526
    • DTXSID90700047
    • AT16013
    • CS-0175560
    • 4-Bromo-5-chlorothiophene-2-boronic acid,pinacol ester
    • 4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester
    • MFCD12405463
    • EN300-7387928
    • BS-24651
    • 4-Bromo-5-chlorothiophen-2-boronic Acid pinacol ester
    • MDL: MFCD12405463
    • Inchi: InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)7-5-6(12)8(13)16-7/h5H,1-4H3
    • InChI Key: HDFIJXYADDWMMB-UHFFFAOYSA-N
    • SMILES: CC1(C)C(C)(C)OB(C2=CC(=C(Cl)S2)Br)O1

Computed Properties

  • Exact Mass: 321.96000
  • Monoisotopic Mass: 321.96012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.7Ų

Experimental Properties

  • PSA: 46.70000
  • LogP: 3.46320

4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester Security Information

4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A432235-5g
2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942070-02-2 98%
5g
$276.0 2025-02-26
Ambeed
A432235-100g
2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942070-02-2 98%
100g
$2949.0 2023-09-01
Chemenu
CM135992-1g
2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942070-02-2 98%
1g
$145 2024-07-19
Chemenu
CM135992-5g
2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942070-02-2 98%
5g
$356 2021-08-05
Chemenu
CM135992-1g
2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942070-02-2 98%
1g
$119 2021-08-05
Fluorochem
213405-5g
2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942070-02-2 95%
5g
£450.00 2022-03-01
abcr
AB311494-1 g
4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester; 95%
942070-02-2
1g
€246.00 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1246230-5g
2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
942070-02-2 95+%
5g
¥2377.00 2024-04-24
1PlusChem
1P0066F9-250mg
4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester
942070-02-2 98%
250mg
$40.00 2024-04-19
Aaron
AR0066NL-250mg
4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester
942070-02-2 98%
250mg
$47.00 2025-01-23

4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester Production Method

Additional information on 4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester

Introduction to 4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester (CAS No. 942070-02-2) in Modern Chemical Biology and Medicinal Chemistry

4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester, identified by the chemical abstracts service number 942070-02-2, is a highly versatile and synthetically valuable intermediate in the field of organic chemistry. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities and applications in pharmaceutical development. The presence of both bromo and chloro substituents on the thiophene ring, coupled with a boronic acid pinacol ester functionality at the 2-position, makes this molecule a particularly attractive building block for constructing complex molecular architectures.

The pinacol ester form of the boronic acid is particularly noteworthy, as it enhances the stability of the boronate group under various reaction conditions, facilitating its use in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The 4-bromo-5-chlorothiophene core provides a rich scaffold for further functionalization, making it an invaluable precursor in the synthesis of pharmacologically active compounds.

In recent years, there has been a surge in research focused on thiophene-based molecules due to their demonstrated efficacy in various therapeutic areas. For instance, derivatives of thiophene have shown promise as antiviral, anticancer, and anti-inflammatory agents. The bromo and chloro substituents on the thiophene ring serve as reactive handles that can be selectively modified through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups at specific positions. This flexibility has made 4-bromo-5-chlorothiophene-2-boronic acid, pinacol ester a preferred starting material for many synthetic routes.

One of the most compelling applications of this compound is in the development of novel drug candidates. The ability to readily introduce pharmacophores at different positions on the thiophene ring has led to the discovery of several lead compounds with significant therapeutic potential. For example, recent studies have highlighted the role of thiophene derivatives in modulating enzyme activity and receptor binding affinity. The pinacol ester functionality ensures that the boronic acid remains stable during storage and reaction conditions, thereby improving overall yields and efficiencies in synthetic protocols.

The utility of 4-bromo-5-chlorothiophene-2-boronic acid, pinacol ester extends beyond pharmaceutical applications into materials science and agrochemicals. The unique electronic properties of thiophene derivatives make them suitable candidates for organic semiconductors and conductive polymers. Additionally, modifications of these compounds have led to the development of novel pesticides with enhanced efficacy and reduced environmental impact. The combination of bromo and chloro substituents provides multiple points for further functionalization, allowing chemists to tailor the properties of these molecules for specific applications.

Recent advances in synthetic methodologies have further underscored the importance of this compound. For instance, transition-metal-catalyzed reactions have enabled unprecedented levels of functional group tolerance and selectivity, allowing for more complex molecular architectures to be constructed from simpler precursors like 4-bromo-5-chlorothiophene-2-boronic acid, pinacol ester. These developments have not only accelerated drug discovery but also opened new avenues for innovation in chemical synthesis.

The stability and reactivity profile of this compound make it an indispensable tool in medicinal chemistry laboratories worldwide. Its ability to participate in cross-coupling reactions under mild conditions while maintaining high yields has made it a cornerstone of modern synthetic strategies. As research continues to uncover new biological activities associated with thiophene derivatives, the demand for high-quality intermediates like 4-bromo-5-chlorothiophene-2-boronic acid, pinacol ester is expected to grow.

In conclusion, 4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester (CAS No. 942070-02-2) represents a critical component in contemporary chemical biology and medicinal chemistry. Its unique structural features and reactivity profile have positioned it as a key intermediate in the synthesis of biologically active compounds across multiple therapeutic areas. As synthetic methodologies continue to evolve, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:942070-02-2)4-Bromo-5-chlorothiophene-2-boronic acid, pinacol ester
A859526
Purity:99%/99%
Quantity:5g/25g
Price ($):353.0/1234.0